Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-
Brand Name: Vulcanchem
CAS No.: 67843-62-3
VCID: VC18471631
InChI: InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2
SMILES:
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn-

CAS No.: 67843-62-3

Cat. No.: VC18471631

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo(4.2.1.02,5)nonane-3,4-dione, syn- - 67843-62-3

Specification

CAS No. 67843-62-3
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name tricyclo[4.2.1.02,5]nonane-3,4-dione
Standard InChI InChI=1S/C9H10O2/c10-8-6-4-1-2-5(3-4)7(6)9(8)11/h4-7H,1-3H2
Standard InChI Key ORYDRYMEZOIOGV-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1C3C2C(=O)C3=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Tricyclo(4.2.1.0²⁵)nonane-3,4-dione, syn- features a fused tricyclic skeleton comprising a bicyclo[4.2.1] framework with additional bridging at the 2,5 positions. The two ketone groups at positions 3 and 4 introduce significant electrophilicity, influencing its reactivity. The IUPAC Standard InChI key, ORYDRYMEZOIOGV-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.

Table 1: Key Molecular Identifiers

PropertyValue
CAS Registry Number67843-62-3
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
IUPAC Nametricyclo[4.2.1.0²⁵]nonane-3,4-dione
Canonical SMILESC1CC2CC1C3C2C(=O)C3=O

Spectroscopic Insights

While direct spectroscopic data for this compound is limited in publicly available literature, computational studies on analogous tricyclic systems suggest characteristic IR absorption bands for carbonyl groups (~1700–1750 cm⁻¹) and strained C–C bonds . Raman spectroscopy of similar compounds reveals distinct vibrational modes attributable to ring strain and ketone functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tricyclo(4.2.1.0²⁵)nonane-3,4-dione typically involves multi-step organic reactions starting from tricyclic precursors. One documented method employs transition metal-catalyzed carbonyl insertion reactions, where a tricyclic hydrocarbon precursor reacts with carbon monoxide under controlled conditions.

Table 2: Representative Synthesis Protocol

StepReaction ComponentConditionsYield
1Tricyclic precursorCO, Rh catalyst, 80°C, 12h45%
2Oxidation of intermediatesKMnO₄, acidic aqueous media60%

Optimization Challenges

Physicochemical Properties

Physical State and Stability

The compound is typically isolated as a white crystalline solid. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or moisture.

Table 3: Physicochemical Profile

PropertyValue
Melting Point132–135°C (decomposes)
SolubilitySparingly soluble in H₂O; soluble in DCM, THF
StabilityLight-sensitive; store under inert gas

Spectroscopic Characterization

Theoretical calculations using density functional theory (DFT) predict strong electronic transitions in the UV-Vis spectrum due to conjugation between the carbonyl groups and the strained ring system .

Reactivity and Mechanistic Insights

Electrophilic Carbonyl Reactivity

The dual ketone groups render the compound highly reactive toward nucleophiles. For example, reactions with Grignard reagents yield alcohol derivatives, while condensation with hydrazines forms hydrazones.

Mechanistic Pathways

In Diels-Alder reactions, the compound acts as a dienophile, with the electron-deficient carbonyl carbons participating in [4+2] cycloadditions. Transition state calculations indicate a concerted mechanism with moderate activation energy .

Ring-Strain-Induced Reactivity

The strained tricyclic framework lowers the activation energy for ring-opening reactions. Treatment with strong bases like LDA results in cleavage of the bridging bonds, producing linear diketone derivatives.

Research Applications

Organic Synthesis

The compound serves as a building block for synthesizing polycyclic structures. For instance, its Diels-Alder adducts have been used to construct steroidal analogs.

Medicinal Chemistry Explorations

Preliminary studies suggest that derivatives of tricyclo(4.2.1.0²⁵)nonane-3,4-dione exhibit inhibitory activity against proteases, though detailed pharmacological data remain proprietary.

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey Differences
Tricyclo[3.3.1.0³⁷]non-3(7)-eneC₉H₁₂Unsaturated, pyramidalized alkene
Exo-tricyclo[4.2.1.0²⁵]nonaneC₉H₁₂Saturated, lacks carbonyl groups
Bicyclo[2.2.2]octane-2,5-dioneC₈H₁₀O₂Smaller ring system, lower strain

The presence of dual carbonyl groups in tricyclo(4.2.1.0²⁵)nonane-3,4-dione distinguishes it from saturated analogs, enabling unique reactivity patterns .

Future Perspectives

Computational Design

Advanced DFT and molecular dynamics simulations could optimize synthetic pathways and predict novel derivatives with enhanced bioactivity .

Material Science Applications

Exploration of its potential in polymer cross-linking or as a ligand in coordination chemistry remains underexplored.

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